N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects.
Scientific Research Applications
Corrosion Inhibition
Nicotinamide derivatives, including those related to "N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide," have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These compounds show promising results as corrosion inhibitors due to their adsorption behavior, which obeys the Langmuir isotherm model. The efficiency of these inhibitors increases with concentration, indicating their potential application in protecting metals against corrosion in industrial settings (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Synthesis and Properties
Research on nicotinic acid derivatives, including compounds structurally related to "N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide," has focused on their synthesis and properties. These studies have led to the development of compounds with potential applications in medical research due to their specific chemical properties, such as being spin-labeled analogs of nicotinamide, which could be useful in studying biochemical processes (Lifshits et al., 1976).
Therapeutic Potential
Nicotinamide derivatives have shown promise in therapeutic applications, particularly in the inhibition of enzymes such as Nicotinamide N-Methyltransferase (NNMT). NNMT plays a role in various diseases, including diabetes, obesity, and certain cancers. The development of potent and selective inhibitors for NNMT, through the rational design of nicotinamide derivatives, offers potential therapeutic strategies for these conditions. Compounds derived from "N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide" and related structures could serve as a basis for new NNMT inhibitors (Policarpo et al., 2019).
Mechanism of Action
- The primary target of this compound is the c-KIT kinase. Specifically, it is a selective inhibitor of c-KIT, which plays a crucial role in gastrointestinal stromal tumors (GISTs). Unlike some other clinically used c-KIT inhibitors (such as Imatinib and Sunitinib), this compound does not significantly affect other kinases like ABL or FLT3 .
- The inhibition of c-KIT-mediated signaling pathways affects cell proliferation, survival, and apoptosis. By blocking c-KIT, it disrupts the growth and survival of GIST cells .
- Downstream effects include reduced cell proliferation, induction of apoptosis, and cell cycle arrest .
- Its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) influence its efficacy and therapeutic potential .
- Cellular effects include apoptosis (programmed cell death) and cell cycle arrest, ultimately inhibiting tumor growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
N-(2-phenylethyl)-N'-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-20(24-12-8-17-5-2-1-3-6-17)21(28)25-15-18-9-13-26(14-10-18)22(29)19-7-4-11-23-16-19/h1-7,11,16,18H,8-10,12-15H2,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUNDQVZJNXYJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.